1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C15H11BrN4OS2 and its molecular weight is 407.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been found to bind to the pcaf (p300/cbp-associated factor), which is a potential therapeutic target for the treatment of cancer .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
The compound likely affects the apoptosis pathway, given its potential to induce apoptosis in cancer cells . The apoptosis pathway is a series of biochemical events that lead to programmed cell death, which is a crucial mechanism in maintaining the balance of cell growth and death in an organism.
Pharmacokinetics
Similar compounds have been found to have good calculated detonation performance, suggesting they may have good bioavailability .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells, leading to their death . This can potentially slow down or halt the progression of cancer.
Properties
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS2/c1-19-13(21)12-11(5-6-22-12)20-14(19)17-18-15(20)23-8-9-3-2-4-10(16)7-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGBBXFZLPNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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